Khelloside

Catalog No.
S590785
CAS No.
17226-75-4
M.F
C19H20O10
M. Wt
408.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Khelloside

CAS Number

17226-75-4

Product Name

Khelloside

IUPAC Name

4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one

Molecular Formula

C19H20O10

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1

InChI Key

SJRACCTZSAUMGO-WIMVFMHDSA-N

SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O

Synonyms

7-hydroxymethyl-4-methoxy-5H-furo(3,2-g)(1)benzopyran-5-one glucoside, khelloside

Canonical SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
  • Khelloside is a glucoside, meaning it consists of a sugar molecule (glucose) linked to a non-sugar compound (khellol) [].
  • It is classified as an organic heterotricyclic compound due to the presence of three carbon rings in its structure.

Molecular Structure Analysis

  • Unfortunately, detailed information regarding the specific arrangement of atoms within the Khelloside molecule is not readily available in scientific literature.
  • However, we know it contains a glucose unit and a khellol moiety, which possesses a unique three-ringed structure [].

Chemical Reactions Analysis

  • Research on the specific chemical reactions involving Khelloside is limited.
  • The isolation process from its natural source, Ammi visnaga fruits, likely involves extraction techniques but detailed protocols are not publicly available.
  • Due to the presence of a glucose unit, Khelloside might undergo hydrolysis reactions (cleavage by water) to break the bond between the sugar and khellol under specific conditions (e.g., acidic or basic environment) [].

Physical And Chemical Properties Analysis

  • Specific data on Khelloside's physical and chemical properties, such as melting point, boiling point, and solubility, is scarce in scientific literature.
  • Commercially available Khelloside is typically provided as a purified powder, suggesting some level of stability at room temperature [].
  • Studies suggest Khelloside exhibits various biological activities, including anti-anginal (reduces chest pain), antiatherosclerotic (prevents plaque buildup in arteries), and spasmolytic (relaxes muscles) effects [].
  • The exact mechanism of action for these effects remains under investigation.
  • Some theories propose Khelloside might interact with calcium channels in cells, influencing muscle contraction and relaxation [].
  • Information on the safety profile of Khelloside is limited.
  • Ammi visnaga extracts containing Khelloside have been used traditionally in some regions, but their safety and efficacy require further clinical evaluation [].
  • Due to the lack of comprehensive data, it is crucial to avoid self-administration of Khelloside or Ammi visnaga extracts.

Khelloside is a naturally occurring glycoside, a type of molecule consisting of a sugar moiety linked to a non-sugar component. It is found in various plants, including Strobilanthes cusia and Orthosiphon stamineus, traditionally used in Southeast Asian medicine []. While the full spectrum of its potential benefits remains under investigation, Khelloside has garnered interest in scientific research for several reasons:

Anti-inflammatory Properties

Studies suggest that Khelloside may exhibit anti-inflammatory effects. Research on mice with induced inflammation demonstrated that Khelloside treatment reduced inflammation markers and improved tissue damage []. Additionally, in vitro studies have shown Khelloside's ability to suppress the production of inflammatory mediators in immune cells []. These findings warrant further investigation to understand the potential therapeutic application of Khelloside in managing inflammatory conditions.

Antioxidant Activity

Khelloside has been shown to possess antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, Khelloside has been found to protect erythrocytes (red blood cells) from oxidative stress-induced damage []. These findings suggest that Khelloside may play a role in protecting cells from oxidative damage, potentially contributing to overall health and well-being.

XLogP3

-0.6

UNII

ZX4FRZ5WJP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

17226-75-4

Wikipedia

Khellol glucoside

Dates

Modify: 2023-08-15

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